molecular formula C9H11ClO2 B13524125 2-Chloro-4-(2-hydroxypropan-2-yl)phenol CAS No. 1450802-29-5

2-Chloro-4-(2-hydroxypropan-2-yl)phenol

Cat. No.: B13524125
CAS No.: 1450802-29-5
M. Wt: 186.63 g/mol
InChI Key: OKECGUSGCAIPNZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-hydroxypropan-2-yl)phenol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group and a hydroxypropan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol typically involves the chlorination of 4-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The industrial methods also focus on minimizing by-products and optimizing the use of raw materials .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The primary synthetic route involves nucleophilic aromatic substitution , where the hydroxyl group from 2-hydroxypropan-2-yl chloride displaces the chlorine atom in 2-chlorophenol derivatives. This reaction is facilitated by basic conditions (e.g., potassium cyanate in acetic acid/water mixtures) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .

Reaction Details Conditions
ReagentsPotassium cyanate, acetic acid, water
SolventAcetic acid/water (750 mL acetic acid + 120 mL water)
Temperature10–20 °C for 10 h
WorkupConcentration under reduced pressure

Suzuki-Miyaura Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling is employed to form carbon-carbon bonds between aryl halides (e.g., II) and boronic acids (e.g., III). Catalysts like PdCl₂(PPh₃)₂ or Pd(t-Bu)₃ are used under inert conditions, often in solvents such as n-propanol/water .

Transfer Hydrogenolysis

This method reduces functional groups using palladium catalysts (e.g., 10% Pd/C) and hydrogen donors like cyclohexene. For example, a residue containing (S)-1-(4-benzylpiperazin-1-yl)-2-hydroxypropan-1-one is treated with Pd/C and cyclohexene at reflux for 6 h to yield intermediates .

Nucleophilic Substitution

The hydroxyl group in 2-hydroxypropan-2-yl chloride acts as a nucleophile, displacing the chlorine atom in 2-chlorophenol derivatives via a two-step mechanism:

  • Deprotonation : The phenolic hydroxyl is deprotonated by a base (e.g., K₂HPO₄), generating a phenoxide ion.

  • Attack : The nucleophilic phenoxide attacks the electrophilic carbon adjacent to the chlorine, leading to substitution .

Suzuki-Miyaura Coupling

This reaction involves:

  • Oxidative Addition : Aryl halide binds to Pd(0), forming a Pd(II) intermediate.

  • Transmetallation : Boronic acid replaces the halide.

  • Reductive Elimination : Carbon-carbon bond formation releases the coupled product .

Transfer Hydrogenolysis

This reaction reduces ketones or alkenes using a palladium catalyst and hydrogen donor (e.g., cyclohexene). The mechanism involves adsorption of hydrogen onto the catalyst surface, followed by transfer to the substrate .

Purification Techniques

Method Details
Flash Chromatography Silica gel columns (e.g., RediSep Rf columns) with gradients of ethyl acetate/hexanes or EtOAc/hexanes .
Recrystallization Solvent combinations like ethanol/water or isopropanol/water to isolate pure product .
Filtration Use of CELITE® pads or ZETACARBON® R55SP pads to remove catalyst residues .

Palladium-Catalyzed Reductions

Transfer hydrogenolysis using Pd/C (10% on activated carbon) and cyclohexene at reflux for 6 h yields intermediates. Post-reaction, oxalic acid is added to adjust pH, and the product is filtered over CELITE® .

Chemical Reactivity

  • Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and potential biological interactions .

  • Chlorine Substituent : Acts as an electron-withdrawing group, directing electrophilic substitution to specific positions on the aromatic ring .

  • Tert-butyl Alcohol Group : Contributes to steric hindrance, affecting reaction kinetics and stability .

Scientific Research Applications

2-Chloro-4-(2-hydroxypropan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins[][3].

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The chloro group and hydroxypropan-2-yl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-hydroxypropan-2-yl)phenol is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical properties.

Properties

CAS No.

1450802-29-5

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-chloro-4-(2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11ClO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3

InChI Key

OKECGUSGCAIPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)O

Origin of Product

United States

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